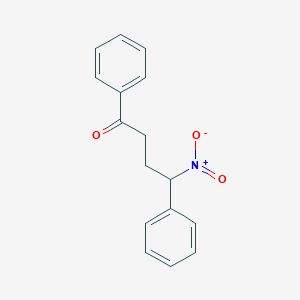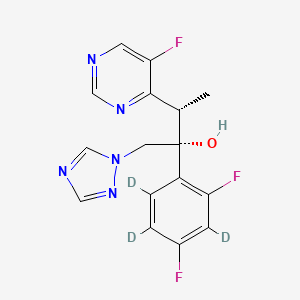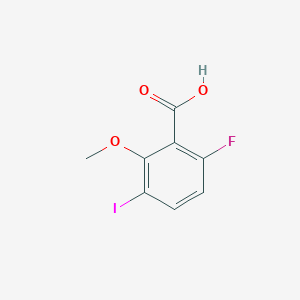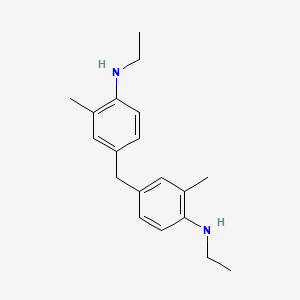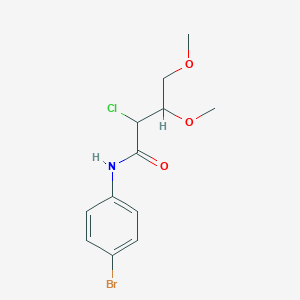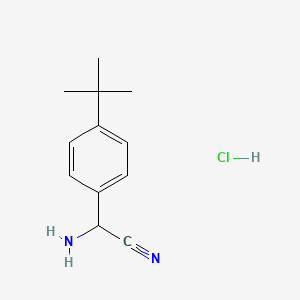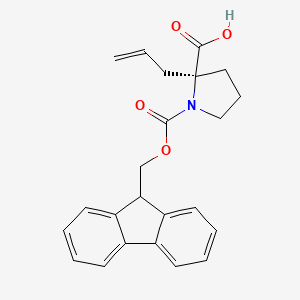
Fmoc-D-beta-allylproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-beta-allylproline is a derivative of proline, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-allylproline typically involves the protection of the amino group of D-beta-allylproline with the Fmoc group. This can be achieved by reacting D-beta-allylproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the allyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Fmoc-D-beta-allylproline undergoes several types of chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Oxidation and Reduction: The allyl group can be oxidized to form an epoxide or reduced to form a saturated alkyl group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Palladium catalysts are used for allyl group substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the allyl group to an epoxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a saturated alkyl group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields D-beta-allylproline.
Substitution: Substitution reactions can yield various allyl-substituted derivatives.
Oxidation: Oxidation of the allyl group forms an epoxide derivative.
Reduction: Reduction of the allyl group forms a saturated alkyl derivative.
科学研究应用
Chemistry
Fmoc-D-beta-allylproline is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. Its ability to protect the amino group while allowing for selective reactions at the allyl group makes it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The incorporation of this compound into peptides allows for the investigation of the structural and functional properties of proteins.
Medicine
This compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it useful in the development of targeted drug delivery systems.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
作用机制
The mechanism of action of Fmoc-D-beta-allylproline involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . The allyl group can undergo various chemical modifications, providing a versatile tool for the synthesis of complex peptides.
相似化合物的比较
Similar Compounds
Fmoc-L-proline: Similar to Fmoc-D-beta-allylproline but lacks the allyl group.
Fmoc-D-proline: Similar to this compound but lacks the allyl group.
Fmoc-L-beta-allylproline: Similar to this compound but with the L-configuration.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for selective protection and modification, making it a valuable tool in peptide synthesis. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be important in the synthesis of biologically active peptides.
属性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)/t23-/m1/s1 |
InChI 键 |
ZZYQUDUWULJEHG-HSZRJFAPSA-N |
手性 SMILES |
C=CC[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


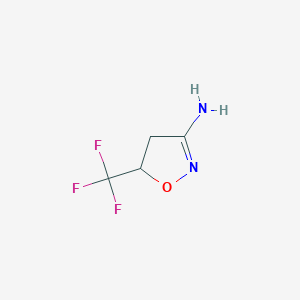
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
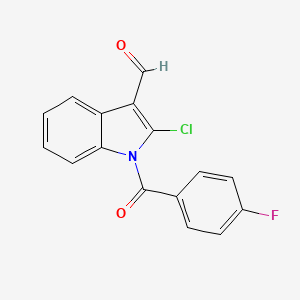
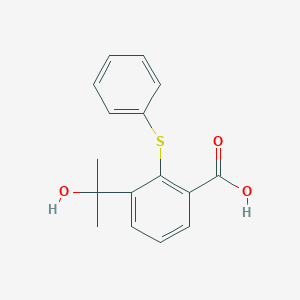
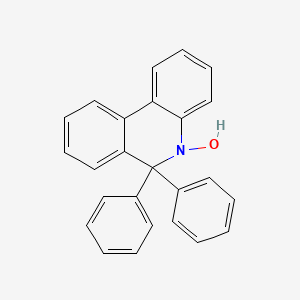
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)

![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
